3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride
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Overview
Description
3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of an aminomethyl group, a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, and a tetrahydro-isoquinoline core. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves multiple steps, starting with the construction of the tetrahydro-isoquinoline core. One common approach is the Biltz synthesis, which involves the condensation of a suitable amine with a diketone to form the isoquinoline ring. The Fmoc protecting group is then introduced through a reaction with fluorenylmethyloxycarbonyl chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include the use of automated synthesis platforms and continuous flow chemistry to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: In biological research, it serves as a tool for studying protein interactions and enzyme activities due to its ability to act as a substrate or inhibitor.
Medicine: In medicine, it is explored for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases.
Industry: In the chemical industry, it is utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-Aminomethyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride: Lacks the Fmoc protecting group.
2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride: Lacks the aminomethyl group.
Uniqueness: 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride is unique due to the presence of both the aminomethyl group and the Fmoc protecting group, which allows for selective reactions and modifications in synthetic and biological applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2.ClH/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24;/h1-12,19,24H,13-16,26H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEYJJHSMJNNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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